Diethyl 2-oxo-3-(2-oxopropyl)butanedioate
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Overview
Description
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate is an organic compound with the molecular formula C11H18O5 It is a diester derivative of butanedioic acid, featuring two ester groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with acetone in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation with acetone to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to diethyl 2-oxo-3-(2-oxopropyl)butanedioic acid.
Reduction: The reduction of the ketone group yields diethyl 2-hydroxy-3-(2-hydroxypropyl)butanedioate.
Substitution: Substitution reactions can produce various esters or amides, depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of diethyl 2-oxo-3-(2-oxopropyl)butanedioate involves its interaction with various molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in nucleophilic addition and substitution reactions, which are fundamental to its reactivity. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler diester with two ester groups but lacking the ketone functionality.
Ethyl acetoacetate: Contains both ester and ketone groups but has a different carbon skeleton.
Diethyl oxalate: Another diester, but with a different structure and reactivity profile.
Uniqueness
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate is unique due to its combination of ester and ketone functionalities, which provide a diverse range of reactivity. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.
Properties
CAS No. |
68384-85-0 |
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Molecular Formula |
C11H16O6 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
diethyl 2-oxo-3-(2-oxopropyl)butanedioate |
InChI |
InChI=1S/C11H16O6/c1-4-16-10(14)8(6-7(3)12)9(13)11(15)17-5-2/h8H,4-6H2,1-3H3 |
InChI Key |
CRJCPXJCRJEBJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)C(=O)OCC |
Origin of Product |
United States |
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